Methyl isocyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isocyanomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-3-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKSVHFXTRFQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075040 | |
| Record name | Methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-75-9 | |
| Record name | Methyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylisonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanomethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04337 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5B6DXM7GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Methyl Isocyanide and Its Precursors
Mechanistic Investigations of Methyl Isocyanide Formation Pathways
Understanding the precise mechanistic pathways for the formation of this compound is crucial for optimizing reaction conditions and developing new synthetic routes. Key methodologies include the dehydration of N-methylformamide derivatives and the isomerization of acetonitrile (B52724).
Dehydration of N-Methylformamide Derivatives
The most prevalent laboratory-scale synthesis of this compound involves the dehydration of its precursor, N-methylformamide. wikipedia.org This transformation can be achieved using various dehydrating agents, each operating through a distinct mechanism.
Using Phosphorus Oxychloride (POCl₃): The dehydration of N-methylformamide with phosphorus oxychloride, typically in the presence of a base like triethylamine, is a highly efficient method. acs.orgresearchgate.net The reaction proceeds rapidly, often in less than five minutes, even at 0 °C. acs.org The proposed mechanism involves the initial activation of the formamide (B127407) oxygen by POCl₃. The lone pair of electrons on the oxygen atom of N-methylformamide attacks the electrophilic phosphorus atom of phosphorus oxychloride. Subsequently, a base (e.g., triethylamine) facilitates the elimination of a proton and the chloride ion, leading to the formation of an unstable intermediate. This intermediate then collapses, eliminating dichlorophosphoric acid to yield the final this compound product. acs.org
Using p-Toluenesulfonyl Chloride (TsCl): Another common method employs p-toluenesulfonyl chloride (TsCl) in the presence of a base such as quinoline (B57606) or pyridine. orgsyn.orgyoutube.com The mechanism begins with the nucleophilic attack of the N-methylformamide oxygen on the sulfur atom of TsCl, forming an O-tosyl intermediate. The base then abstracts a proton from the nitrogen atom, and a subsequent elimination cascade, driven by the excellent leaving group ability of the p-toluenesulfonate anion, results in the formation of this compound. youtube.com This method is particularly effective for preparing low-molecular-weight isocyanides. orgsyn.org
Using the Burgess Reagent: The Burgess reagent, methyl N-(triethylammoniumsulphonyl)carbamate, offers a mild and selective alternative for the dehydration of formamides. This reagent is particularly effective for substrates that may be sensitive to harsher conditions. The reaction is believed to proceed through an intramolecular elimination (Ei) mechanism. The formamide oxygen attacks the electrophilic sulfur atom of the Burgess reagent, forming an intermediate sulfamate (B1201201) ester. This is followed by a stereospecific syn-elimination, where a proton is transferred, leading to the formation of this compound and byproducts.
| Dehydrating Agent | Typical Base | Key Mechanistic Step | Advantages | Reference |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Triethylamine | Activation of formamide oxygen by phosphorus | High efficiency, rapid reaction times | acs.org |
| p-Toluenesulfonyl Chloride (TsCl) | Quinoline/Pyridine | Formation of an O-tosyl intermediate | Effective for low-molecular-weight isocyanides | orgsyn.org |
| Burgess Reagent | - (Internal salt) | Intramolecular syn-elimination | Mild and selective conditions |
Isomerization of Acetonitrile Derivatives
The unimolecular isomerization of this compound (CH₃NC) to its more stable isomer, acetonitrile (CH₃CN), is a classic, well-studied reaction in physical organic chemistry. While this is typically viewed as the decomposition pathway for this compound, understanding its mechanism provides critical insight into the compound's stability and potential formation from acetonitrile precursors under specific conditions. The reverse reaction, the isomerization of acetonitrile to this compound, is highly endothermic.
High-level theoretical studies using coupled-cluster calculations and semiclassical transition state theory have provided a detailed picture of the potential energy surface for this reaction. The isomerization proceeds through a 1,2-methyl shift. The process involves a tightly bound, three-membered ring transition state where the methyl group is migrating between the carbon and nitrogen atoms.
The activation energy for the isomerization of this compound to acetonitrile has been experimentally determined to be approximately 160 kJ/mol. nih.gov Theoretical calculations are in excellent agreement with this value. The reaction is significantly exothermic, with a reaction enthalpy (ΔH) of around -99 to -103 kJ/mol, explaining the much greater thermodynamic stability of acetonitrile. nih.gov
| Parameter | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 160.1 ± 1.0 kJ/mol | ~160.7 kJ/mol | nih.gov |
| Reaction Enthalpy (ΔH at 0 K) | -103.3 kJ/mol | -99 ± 5 kJ/mol | nih.gov |
Novel Catalytic Routes for this compound Synthesis
While traditional dehydration methods are effective, research into novel catalytic routes aims to provide milder, more efficient, and sustainable pathways to isocyanides. One such innovative approach involves an electrochemical process.
In a study on the electrochemical N-formylation of methylamine (B109427) using methanol (B129727), this compound was identified as a key intermediate. acs.orgresearchgate.net The proposed mechanism involves the formation of a hemiaminal from formaldehyde (B43269) (derived from methanol oxidation) and methylamine. This hemiaminal then undergoes a sequential dehydration and dehydrogenation process on the electrode surface to form the isocyanide. This route is significant as it demonstrates a catalytic, metal-free pathway where the isocyanide is generated under electrochemical control. The this compound formed can then be hydrated to yield the final N-methylformamide product. acs.org This discovery opens avenues for developing direct catalytic syntheses of isocyanides from simple precursors.
It is important to distinguish these routes from the catalytic conversion of formamides to isocyanates, such as the silver-catalyzed oxidative dehydrogenation of N-methylformamide to methyl isocyanate, which represents a different class of chemical transformation. google.com
Spectroscopic and Chromatographic Methods for In-Situ Reaction Monitoring in Synthesis
To gain deeper mechanistic insights and to optimize reaction control, in-situ (in the reaction mixture) monitoring techniques are invaluable. These methods allow for the real-time tracking of reactants, intermediates, and products without the need for sample extraction.
Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for the in-situ monitoring of chemical reactions. mt.com The isocyanide functional group has a strong and characteristic absorption band in the IR spectrum, typically appearing in the range of 2110-2165 cm⁻¹. This distinct spectral window allows for its concentration to be monitored throughout a reaction.
In the context of the electrochemical synthesis of N-methylformamide, in-situ FTIR spectroscopy was crucial in identifying this compound as an intermediate. acs.orgresearchgate.net A distinct band at 2145 cm⁻¹ was observed during the electrolysis, which was assigned to the N≡C stretch of the isocyanide. acs.org This real-time detection provided direct evidence for the novel reaction pathway. Such techniques can be applied to monitor the disappearance of the N-methylformamide reactant (monitoring its characteristic C=O and N-H bands) and the appearance of the this compound product in traditional dehydration reactions.
Chromatographic Methods: Gas chromatography (GC) is a primary technique for analyzing the purity of volatile compounds like this compound and for monitoring the progress of a reaction, albeit often in a near-real-time (online) rather than a truly in-situ manner. orgsyn.org Online chromatography involves the automated extraction of a small sample from the reaction vessel at set intervals, which is then rapidly analyzed. hidenanalytical.cominteccon.comazom.com
For the synthesis of this compound, an online GC system equipped with a suitable column (e.g., Carbowax) and a flame ionization detector (FID) or mass spectrometer (MS) can provide quantitative information on the concentration of N-methylformamide, this compound, and any volatile byproducts over time. orgsyn.orghidenanalytical.com This data allows for the determination of reaction kinetics, yield, and the optimal endpoint of the reaction. While not providing the instantaneous feedback of in-situ spectroscopy, online GC offers high resolution and sensitivity for complex reaction mixtures. hidenanalytical.com
Quantum Chemical and Computational Investigations of Methyl Isocyanide
Electronic Structure and Bonding Analysis via Ab Initio and DFT Methods
Ab initio and Density Functional Theory (DFT) methods are cornerstones of computational chemistry, enabling detailed investigation of molecular properties from first principles.
Theoretical calculations are crucial for characterizing the bonding and electron distribution in methyl isocyanide. DFT calculations, specifically using the M06-2X functional, show excellent agreement with experimental data regarding the molecule's structure. nih.gov The calculated charge distribution aligns with the depiction of the molecule as H₃C—⁺N≡C⁻. nih.gov
The calculated geometric parameters from these computational methods correspond well with experimental findings. This agreement validates the theoretical models used to describe the molecule. For instance, M06-2X calculations yield bond lengths and angles that are very close to those determined experimentally. nih.govacs.org The calculated dipole moment of 3.85 D is also in good agreement with the experimental value of 3.83 ± 0.06 D from microwave spectroscopy. nih.govacs.org
| Parameter | M06-2X Calculation | Experimental Value |
|---|---|---|
| r(C–H) | 1.087 Å | 1.086 Å acs.org |
| r(C–N) | 1.420 Å | 1.422 Å acs.org |
| r(N≡C) | 1.162 Å | 1.169 Å acs.org |
| α(N–C–H) | 109.55° | 109.47° acs.org |
A potential energy surface (PES) is a mathematical representation of a system's energy as a function of its atomic coordinates. libretexts.org For this compound, the PES is fundamental to understanding its vibrational behavior and isomerization dynamics. emory.edursc.org High-level coupled-cluster calculations have been used to determine fundamental vibrational frequencies, which show good agreement with experimental results. nih.govacs.orgosti.gov
Analysis of the PES reveals the energy minima corresponding to stable isomers and the saddle points that represent transition states between them. libretexts.org The study of the CH₃NC PES is particularly important for its classic unimolecular isomerization to acetonitrile (B52724) (CH₃CN). nih.govosti.gov Computational methods can accurately map this surface, providing insights into the energy barriers and reaction coordinates. emory.edu At the transition state for this isomerization, a low-frequency vibration of 195 cm⁻¹ is calculated, corresponding to the hindered internal rotation of the methyl group as it migrates from the nitrogen to the carbon atom. acs.org
| Mode Number | Symmetry | Experimental Frequency (cm⁻¹) |
|---|---|---|
| 1 | A1 | 2966 nist.gov |
| 2 | A1 | 2166 nist.gov |
| 3 | A1 | 1429 nist.gov |
| 4 | A1 | 945 nist.gov |
| 5 | E | 3014 nist.gov |
| 6 | E | 1467 nist.gov |
| 7 | E | 1129 nist.gov |
| 8 | E | 263 nist.gov |
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory (TST) is a powerful framework for studying the kinetics of chemical reactions. By locating the transition state on the potential energy surface, key kinetic parameters like activation energy can be determined. nih.govosti.gov
The isomerization of this compound to its more stable isomer, acetonitrile, is a benchmark unimolecular reaction extensively studied by both experimental and theoretical methods. nih.govosti.gov High-level theoretical studies combining coupled-cluster calculations with master equation approaches based on semiclassical transition state theory have been employed to investigate this reaction. nih.govacs.orgosti.gov
These calculations predict the reaction to be highly exothermic. acs.orgosti.gov The computed activation energy is in excellent agreement with experimental values. For example, a high-level calculation predicts a barrier of 160.1 ± 1.0 kJ mol⁻¹, which aligns well with experimental results of 160.7 kJ mol⁻¹, 159.8 ± 0.9 kJ mol⁻¹, and 160.9 ± 1.5 kJ mol⁻¹. acs.orgosti.gov It is noted that simpler Self-Consistent Field (SCF) calculations neglect electron correlation and consequently overestimate the activation energy. acs.orgosti.gov Conversely, DFT calculations have been found to produce thermal rate constants that are smaller than experimental values. acs.orgosti.gov The use of sophisticated methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) is crucial for accurately recovering the effects of electron correlation and refining the calculated energy barrier. acs.org
| Parameter | Computed Value | Experimental Value | Method |
|---|---|---|---|
| Activation Energy (E₀) | 160.1 ± 1.0 kJ mol⁻¹ | 160.7 kJ mol⁻¹ acs.orgosti.gov | High-Level Coupled-Cluster acs.orgosti.gov |
| Reaction Exothermicity (0 K) | 103.3 kJ mol⁻¹ | - | High-Level Coupled-Cluster acs.orgosti.gov |
While the isomerization of this compound itself is a primary focus, computational methods are also suited to explore its interactions within catalytic systems, such as those involving metal-organic frameworks (MOFs) or transition metal complexes. nih.govfrontiersin.org Computational modeling can elucidate reaction mechanisms, identify rate-determining steps, and rationalize catalyst performance. mdpi.com By modeling the electronic structure and potential energy surfaces of the catalyst-substrate system, researchers can gain insights into how catalysts can lower activation barriers for reactions involving the isocyanide group. nih.govmdpi.com Although broad computational frameworks for catalysis exist, specific published studies detailing the complete catalytic cycle of this compound within systems like MOFs are not widely available in the provided search results.
Molecular Dynamics Simulations of this compound in Solution and Gas Phase
Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nsf.govnih.gov These methods rely on force fields to describe the interactions between particles. nih.govacs.org For this compound, such simulations can provide insights into its behavior in different environments.
In the gas phase, computational studies have explored the van der Waals complexes between this compound and helium atoms (CH₃NC-He). arxiv.org These studies involve computing three-dimensional potential energy surfaces to accurately model the interaction dynamics, which is essential for calculating collisional excitation rate coefficients relevant in astrophysical environments. arxiv.org The search results did not provide specific examples of molecular dynamics simulations of this compound in the solution phase. Much of the available simulation research focuses on the related but distinct compound, methyl isocyanate. nsf.govnih.govacs.org
Advanced Spectroscopic Characterization and Structural Dynamics of Methyl Isocyanide
High-Resolution Rotational Spectroscopy (Microwave Spectroscopy) for Structural Parameters
High-resolution rotational spectroscopy, commonly referred to as microwave spectroscopy, is a primary tool for determining precise molecular structures of gaseous molecules. By analyzing the absorption of microwave radiation, it provides information about the molecule's rotational energy levels, which are directly linked to its moments of inertia and, consequently, its atomic arrangement.
Microwave spectroscopy studies on methyl isocyanide have yielded accurate rotational constants, which are fundamental parameters for deriving its molecular geometry. These constants, such as A, B, and C, are derived from the observed rotational transitions. For this compound, experimental measurements have established its rotational constants and moments of inertia, allowing for the calculation of key structural parameters aps.orgnist.gov. For instance, studies have provided values for the rotational constants, which are essential for understanding the molecule's three-dimensional structure and the distribution of its mass. While specific bond lengths and angles are often derived by fitting to isotopic species or through computational methods, the rotational constants themselves are direct experimental outputs aps.orgnist.govcsic.es.
The presence of nuclei with a non-zero nuclear spin, such as the ¹⁴N nucleus in this compound, introduces hyperfine structure into the rotational spectrum. This splitting arises from the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus. The analysis of this hyperfine structure allows for the determination of nuclear quadrupole coupling constants (χ). These constants are sensitive probes of the electronic environment around the nucleus and the nature of chemical bonding. For this compound, the ¹⁴N quadrupole coupling constants have been measured, providing insights into the electron distribution within the N-C≡N framework researchgate.netnih.govcapes.gov.br. These values, such as χaa, χbb, and χcc, help characterize the asymmetry of the electric field gradient experienced by the ¹⁴N nucleus researchgate.net.
Advanced Vibrational Spectroscopy (Raman and IR) for Conformational and Electronic Insights
Overtone and combination bands in vibrational spectra correspond to transitions to higher excited vibrational states. The study of these bands, particularly their temperature dependence, can reveal information about low-lying vibrational modes and the anharmonicity of the molecular potential energy surface. Research on this compound has included the analysis of overtone absorption transitions. By observing "hot bands"—transitions originating from vibrationally excited states—researchers have been able to determine the energies of these populated states and derive anharmonic constants. These studies provide a deeper understanding of the molecule's vibrational dynamics dtic.milresearchgate.netacs.org.
Matrix isolation spectroscopy is a technique where molecules are trapped at cryogenic temperatures within an inert solid matrix, such as argon or xenon. This method isolates individual molecules, minimizing intermolecular interactions and allowing for the precise measurement of their fundamental spectral features. It is particularly valuable for studying transient species or resolving complex spectral patterns. Infrared spectra of this compound isolated in various matrices (Ar, Xe, N₂) have been recorded and analyzed. These studies have identified specific vibrational bands, including the antisymmetric stretching vibration of the NCO group, which often exhibits multiplet structures attributed to the molecule's inherent flexibility and potential interactions within the matrix environment researchgate.netuc.ptcore.ac.uk.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Coupling Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of atomic nuclei and the connectivity between them through spin-spin coupling. For this compound, ¹³C NMR spectroscopy is particularly informative.
The ¹³C NMR spectrum of this compound displays distinct signals for the methyl carbon and the isocyanide carbon. The chemical shift of the isocyanide carbon is significantly influenced by its sp hybridization and the adjacent nitrogen atom, typically appearing at a lower field compared to the methyl carbon thieme-connect.deacs.org. Furthermore, NMR studies have explored spin-spin coupling, such as the ¹³C-¹⁴N coupling. While ¹⁴N's quadrupolar relaxation often broadens and obscures such couplings, in certain conditions, particularly with molecules like this compound, observable ¹³C-¹⁴N couplings have been reported. These couplings provide insights into the electronic interactions between these specific nuclei thieme-connect.denih.govresearchgate.net. The ¹H NMR spectrum typically shows a singlet for the methyl protons due to the absence of significant coupling to the isocyanide group. However, some studies have noted the appearance of a two-bond ¹H-¹⁴N coupling in specific solvents, an unusual observation attributed to factors that mitigate the typical quadrupolar relaxation effects of ¹⁴N nih.gov.
Isotopic Labeling Studies (e.g., 13C-NMR, 15N-NMR)
Isotopic labeling, particularly with carbon-13 (13C), has been instrumental in characterizing this compound and its interactions. The 13C NMR spectrum of this compound typically reveals distinct signals for the methyl carbon and the isocyanide carbon. For instance, in chloroform-d (B32938) (CDCl3), the methyl carbon (CH3) resonates around 26.84 ppm, while the isocyanide carbon (C≡N) appears significantly downfield at approximately 156.68 ppm acs.org. These characteristic chemical shifts are valuable for confirming the presence and purity of this compound in synthesized samples nih.govresearchgate.net.
Furthermore, studies have investigated the coupling between 13C and the nitrogen nucleus (14N). While 14N is a quadrupolar nucleus that often leads to rapid relaxation and broadened signals, in this compound, a 2-bond coupling (2JC-N) between the 13C atom and the 14N atom has been observed in certain polar solvents like methanol-d4 (B120146) and D2O nih.gov. This coupling provides additional structural information and insights into the electronic environment around the nitrogen atom. The 13C-14N spin coupling constants in isocyanides, including this compound, have been studied to elucidate the nature of the N=C bond, comparing it with cyanide bonds rsc.org. Although less frequently detailed for this compound itself, 15N NMR spectroscopy is generally considered useful for the identification of isocyanate derivatives due to its higher signal-to-noise ratio compared to 13C NMR in some contexts researchgate.net.
Table 1: Representative 13C NMR Chemical Shifts of this compound
| Carbon Atom | Chemical Shift (ppm) | Solvent | Reference |
| Methyl (CH3) | 26.84 | CDCl3 | acs.org |
| Isocyanide (C≡N) | 156.68 | CDCl3 | acs.org |
Dynamic NMR Studies of Exchange Processes Involving this compound
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or ligand binding equilibria. This compound, when coordinated to metal centers, particularly in heme proteins like cytochrome P450, can adopt different binding orientations nih.govnih.gov. Resonance Raman experiments have indicated that heme-bound isocyanides can exist in both linear and bent conformations, which are in slow exchange on the resonance Raman timescale but are expected to be in fast exchange on the NMR timescale nih.govnih.gov.
In a fast exchange regime on the NMR timescale, the observed signal for a nucleus is an average of the signals from the different interconverting species. As temperature changes, the rate of exchange can be modulated, potentially leading to signal broadening and coalescence, a phenomenon characteristic of dynamic NMR studies ucl.ac.uk. While specific detailed DNMR studies focusing solely on this compound's internal dynamics are not extensively detailed in the provided search results, the principle applies to systems where this compound acts as a ligand, allowing for the investigation of structural dynamics within its binding environment nih.govnih.gov.
Photoelectron Spectroscopy for Valence Electron Distribution and Ionization Potentials
Photoelectron Spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. This method provides direct information about the energies of the valence molecular orbitals and the ionization potentials of the molecule annualreviews.orgtandfonline.com.
Studies using vacuum ultraviolet (VUV) synchrotron radiation and threshold photoelectron photoion coincidence (TPEPICO) spectroscopy have experimentally determined key ionization energies for gas-phase this compound pnas.orgresearchgate.net. The adiabatic ionization energy (AIE) of this compound has been reported, representing the energy required to remove an electron and form the cation in its ground vibrational state researchgate.net. Additionally, the vertical ionization potential (VIP), which corresponds to the energy required to remove an electron from the equilibrium geometry of the neutral molecule to the cation in its equilibrium geometry, has also been measured pnas.org.
These spectroscopic investigations often reveal vibrational structure in the photoelectron spectra, particularly for the ground electronic state of the this compound cation. This vibrational progression indicates the population of different vibrational energy levels within the cation, providing insights into the changes in molecular geometry and vibrational frequencies upon ionization and the distribution of valence electrons pnas.orgresearchgate.net. Such data is crucial for understanding the electronic configuration and the stability of the this compound cation.
Compound Name List:
| Common Name | Chemical Formula |
| This compound | CH3NC |
Reactivity and Mechanistic Studies of Methyl Isocyanide Transformations
Isomerization Reactions: Methyl Isocyanide to Acetonitrile (B52724)
The unimolecular isomerization of this compound (CH₃NC) to acetonitrile (CH₃CN) is a classic example in physical organic chemistry, extensively studied to understand reaction kinetics and thermochemistry.
The isomerization of this compound to acetonitrile proceeds via a 1,2-methyl shift mechanism. This unimolecular reaction is thermodynamically favorable, being exothermic. Early experimental studies, notably by Rabinovitch and co-workers, established key kinetic parameters. High-level theoretical calculations have since corroborated and refined these findings, providing a comprehensive understanding of the energy landscape of this transformation.
Table 1: Gas-Phase Isomerization of this compound to Acetonitrile
| Parameter | Value | Units | Notes | References |
| Reaction | CH₃NC → CH₃CN | - | Unimolecular isomerization via 1,2-methyl shift | acs.org, osti.gov |
| Activation Energy (High-Pressure Limit) | 160.7 | kJ/mol | Experimental value | acs.org, osti.gov |
| Activation Energy (Theoretical) | 160.1 ± 1.0 | kJ/mol | Calculated via high-level ab initio methods | acs.org |
| Arrhenius Pre-exponential Factor | 10¹³.⁵ | s⁻¹ | Experimental value | acs.org, osti.gov |
| Enthalpy of Isomerization (0 K) | -103.3 | kJ/mol | Exothermic | acs.org, osti.gov |
| Enthalpy of Isomerization (298 K) | -103.8 | kJ/mol | Exothermic | acs.org, osti.gov |
| Gas-Phase Acidity (CH₃NC) | 1589 ± 8 | kJ/mol | Determined via proton-transfer equilibrium | researchgate.net |
The reaction has been observed to be exothermic, with an enthalpy change of approximately -103.8 kJ/mol at 298 K. The activation energy at the high-pressure limit is consistently reported around 160.7 kJ/mol, with theoretical calculations aligning closely. The Arrhenius pre-exponential factor is typically cited as 10¹³.⁵ s⁻¹. While these studies primarily focus on the thermal, unimolecular isomerization, other reactions involving this compound, such as hydrogenation in the interstellar medium, can lead to different intermediates like CH₃NCH₂ and CH₃NHCH₃, alongside fragmentation products like CH₄ and HCN aanda.org.
While the isomerization of this compound to acetonitrile is predominantly studied as a thermal, unimolecular process, research into catalytic transformations involving isocyanides generally explores their role in various metal-catalyzed reactions, such as alkene isomerization nih.gov or their chemisorption on metal surfaces researchgate.net. However, specific catalytic pathways for the direct isomerization of this compound to acetonitrile are not prominently detailed in the provided literature. The inherent unimolecular nature of the methyl shift suggests that direct catalytic facilitation might be less common than thermal activation for this specific transformation.
Cycloaddition Reactions Involving this compound
This compound and related isocyanides are versatile building blocks in cycloaddition reactions, particularly in the synthesis of heterocyclic compounds.
The formation of azirines, three-membered nitrogen-containing heterocycles, can involve [2+1] cycloaddition reactions. While azirines themselves are reactive species that can undergo further transformations mdpi.com, researchgate.net, thieme-connect.de, organic-chemistry.org, direct examples of this compound participating as a component in a [2+1] cycloaddition to form azirines were not explicitly found in the reviewed literature. Studies often focus on the synthesis of azirines from other precursors or their subsequent reactions with various nucleophiles or electrophiles mdpi.com, researchgate.net, thieme-connect.de, organic-chemistry.org.
[3+2] cycloaddition reactions are a significant avenue for utilizing isocyanides in constructing five-membered rings, most notably pyrroles. The van Leusen pyrrole (B145914) synthesis, which often employs tosylthis compound (TosMIC), is a prime example. In this reaction, TosMIC, in the presence of a base, acts as a 1,3-dipole precursor. It undergoes deprotonation to form a carbanion, which then attacks an electron-deficient olefin. A subsequent intramolecular [3+2] cycloaddition, followed by the elimination of a tosyl group, yields the substituted pyrrole mdpi.com, mdpi.com.
This compound itself can also participate in [3+2] cycloadditions with acetylenes, typically under base-mediated or copper-catalyzed conditions, to afford pyrrole derivatives organic-chemistry.org. This highlights the broad utility of isocyanides in constructing this important heterocyclic scaffold.
Table 2: [3+2] Cycloaddition Reactions in Pyrrole Synthesis
| Reaction Type | Key Isocyanide Reagent | Other Reactant(s) | Conditions | Product Class | References |
| Van Leusen Pyrrole Synthesis | TosMIC | Electron-deficient olefins (e.g., α,β-unsaturated esters) | Base (e.g., KOH), CH₃CN | Pyrroles | mdpi.com, mdpi.com |
| This compound Cycloaddition | This compound | Acetylenes | Base-mediated or Copper-catalyzed | Pyrroles | organic-chemistry.org |
Isocyanide-based multi-component reactions (IMCRs) are cornerstones of modern synthetic chemistry, enabling the rapid assembly of complex molecules from simple precursors. The Passerini and Ugi reactions are the most prominent examples, with this compound often serving as a representative isocyanide component.
The Passerini reaction , discovered by Mario Passerini in 1921, is a three-component reaction involving a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. It yields α-acyloxy amides. The generally accepted mechanism involves either a concerted pathway, favored in aprotic solvents, or an ionic pathway in polar solvents, with a nitrilium ion often proposed as a key intermediate rsc.org, beilstein-journals.org, nih.gov, wikipedia.org, beilstein-journals.org, researchgate.net, mdpi.com. The reaction is first-order in each of its three reactants and can occur concurrently with the Ugi reaction wikipedia.org.
The Ugi reaction , reported by Ivar Ugi in 1959, is a four-component reaction that typically combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives (bis-amides) beilstein-journals.org, nih.gov, wikipedia.org, nih.gov, mdpi.com, slideshare.net, mdpi.com. The mechanism generally involves the formation of an imine, followed by proton exchange to generate an iminium ion. This iminium ion is then attacked by the isocyanide, forming a reactive nitrilium ion. Subsequent addition of the carboxylate anion and an intramolecular Mumm rearrangement completes the reaction, with the rearrangement often serving as the driving force wikipedia.org. The Ugi reaction is known for its high atom economy, rapid reaction rates, and ability to generate molecular diversity by varying the substituents on the four components wikipedia.org, slideshare.net.
Insertion Reactions of this compound
Insertion reactions are a hallmark of isocyanide chemistry, particularly in the context of organometallic complexes and reactions with electrophilic species. These reactions typically involve the cleavage of a bond (e.g., metal-carbon, metal-heteroatom, or a bond within an organic molecule) and the incorporation of the isocyanide unit into the broken bond.
This compound readily undergoes insertion reactions into various metal-carbon (M-C) and metal-heteroatom (M-X) bonds, particularly within organometallic complexes. These transformations are crucial for synthesizing complex organometallic structures and functionalized organic molecules.
Mechanism with Metal-Carbon Bonds: In complexes featuring a metal-carbon bond, such as palladium-methyl complexes, isocyanide insertion typically proceeds via a migratory insertion mechanism. The isocyanide ligand first coordinates to the metal center. Subsequently, the alkyl or aryl group bonded to the metal migrates to the carbon atom of the coordinated isocyanide. This process results in the formation of a new metal-carbon bond with the isocyanide carbon and the metal, and a metal-alkyl/aryl bond to the nitrogen of the original isocyanide ligand, effectively inserting the isocyanide between the metal and its organic substituent. Kinetic studies on such palladium complexes have revealed that the rate-determining step is often the methyl migration to the precoordinated isocyanide, with the migration rate increasing with the electrophilicity of the isocyanide acs.org.
Insertion into Metal-Heteroatom Bonds: Isocyanides can also insert into metal-heteroatom bonds, such as metal-hydrogen (M-H) or metal-amido bonds. For instance, in dinuclear metal complexes, isocyanides have been observed to insert into bridging M-H bonds, leading to the formation of bridging formimidoyl ligands mdpi.com. Similarly, insertion into metal-heteroatom bonds can create new structural motifs and functional groups within organometallic frameworks rsc.orgresearchgate.net.
Boron Chemistry: Isocyanides, including this compound, can insert into boron-hydrogen (B-H) and boron-boron (B-B) bonds. This occurs when isocyanides coordinate to boron compounds like diborane (B8814927) or trialkylboranes, forming Lewis acid-base complexes. These complexes are often thermally labile, leading to a 1,2-shift of a hydrogen or alkyl group from boron to the isocyanide carbon. This results in compounds where the isocyanide unit is inserted between the boron and the shifted atom, forming B-C(=NR)-X structures, which can further dimerize beilstein-journals.org.
This compound also participates in insertion reactions with various organic electrophiles, often as part of multi-component reactions (MCRs) or metal-catalyzed processes.
Reactions with Alkynes and Carbonyls: In reactions involving electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), this compound can act as a nucleophile. It attacks the electrophilic acetylenic carbon of DMAD, forming a zwitterionic intermediate. This intermediate can then undergo further reactions, such as cycloaddition with carbonyl compounds like acetone, leading to the formation of complex heterocyclic structures rsc.orgresearchgate.net. This pathway highlights the nucleophilic character of the isocyanide carbon when encountering strong electrophiles.
Reactions with Radicals: this compound reacts with atmospheric radicals, such as hydroxyl (OH) radicals, primarily through electrophilic addition to the isocyanide carbon atom. This reaction leads to the formation of methyl isocyanate (CH₃NCO) nih.govacs.org. The computed rate coefficient for the reaction with OH radicals is approximately 4.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1013 hPa nih.govacs.org.
Electrophilic Activation: Generally, isocyanides exhibit poor electrophilicity and require activation to react with weak nucleophiles. However, in the presence of electrophilic catalysts, such as Lewis acids or N-heterocyclic carbenes (NHCs), isocyanides can be activated to undergo addition reactions with nucleophiles rsc.org.
Polymerization Mechanisms of this compound
Isocyanides are well-known monomers for the synthesis of polyisocyanides, a class of polymers characterized by a rigid backbone and often exhibiting helical structures. The polymerization of this compound and related compounds has been extensively studied.
The polymerization of isocyanides typically leads to polymers with a main chain consisting of alternating carbon and nitrogen atoms linked by single bonds, with the organic substituent attached to the carbon atom. Due to the steric interactions between these pendant groups, the polymer chain adopts a helical conformation, similar to a screw ru.nlrsc.org. This helical structure arises from restricted rotation around the C-C single bonds in the polymer backbone, a phenomenon known as atropisomerism ru.nl. The rigidity and helical nature of polyisocyanides contribute to their unique properties and applications rsc.orgresearchgate.net. While poly(this compound) itself has been computationally predicted to be disordered, other less sterically hindered or more substituted polyisocyanides readily form stable helical structures ru.nl.
The controlled polymerization of isocyanides, including this compound, is crucial for obtaining polymers with defined molecular weights, narrow polydispersity, and specific stereochemical arrangements (e.g., helix sense). Transition metal complexes are commonly employed as initiators and catalysts for this purpose.
Nickel(II) Catalysis: Nickel(II) complexes, often in conjunction with chiral amines or other chiral ligands, are effective catalysts for the polymerization of isocyanides. These systems can lead to stereoselective polymerization, yielding optically active polyisocyanides with a predominant helix sense ru.nlru.nl. The mechanism can involve a "merry-go-round" process where the isocyanide monomer inserts into a metal-alkyl bond ru.nl. The use of optically active initiators can induce a specific screw sense in the polymer chain, with enantiomeric excesses (ee) up to 85% reported ru.nl.
Palladium(II) Catalysis: Palladium(II) complexes, particularly those containing alkyne ligands, have also been developed as highly active initiators for the living polymerization of isocyanides. These catalysts can produce polyisocyanides with controlled molecular weights and narrow molecular weight distributions researchgate.netresearchgate.net. The presence of aromatic substituents on the initiator or monomer can enhance control by stabilizing the active nickel complex and suppressing chain transfer or termination events researchgate.net.
Other Initiator Systems: Various other initiator systems, including those based on platinum-palladium binuclear complexes, have been reported to promote living/controlled polymerization of isocyanides, yielding highly stereoregular helical polymers researchgate.net. Controlled radical polymerization techniques like ATRP, RAFT, and NMP, while not always directly applied to isocyanides, provide general frameworks and types of initiators (e.g., halogenated compounds for ATRP) that inform the development of controlled polymerization strategies for various monomers sigmaaldrich.comsigmaaldrich.com.
Reactions with Nucleophiles and Electrophiles: Fundamental Mechanistic Aspects
The dual reactivity of the isocyanide carbon atom is central to the chemistry of this compound.
Nucleophilic Character: The carbon atom in the isocyano group can exhibit nucleophilic character. This is particularly evident when the isocyanide is part of a metalated species, where the carbon bears a partial negative charge nsf.gov. In reactions with electrophiles such as carbonyl compounds, imines, or activated alkynes, the isocyanide carbon can attack the electrophilic center, initiating a cascade of reactions, often seen in multi-component reactions like the Ugi and Passerini reactions researchgate.net. This nucleophilic attack requires the electrophile to be sufficiently reactive.
Electrophilic Character: Conversely, the isocyanide carbon can also act as an electrophilic site, especially when coordinated to a transition metal or activated by Lewis acids. In such cases, nucleophiles can attack the carbon atom. Metal coordination can enhance both the nucleophilicity and electrophilicity of isocyanides mdpi.com. For example, reactions with radicals like OH involve electrophilic attack on the isocyanide carbon nih.govacs.org.
Dual Role: The unique ability of the isocyanide carbon to act as both a nucleophile and an electrophile makes it a versatile building block in organic synthesis. The specific role it plays in a reaction is dictated by the nature of the reacting partner and the reaction conditions, including the presence of catalysts or metal coordination mdpi.comresearchgate.net.
Compound List
this compound (CH₃NC)
Metalated isocyanides
Lithiated methylisocyanide
Sodiated methylisocyanide
Magnesiated methylisocyanide
Polyisocyanides
Poly(this compound)
Poly(phenyl isocyanide)
Poly(t-butyl isocyanide)
Poly(4-carboxyphenyl isocyanide)
Nickel(II) complexes
Palladium(II) complexes
Fischer-type carbenes
Dimethyl acetylenedicarboxylate (DMAD)
Acetone
Hydroxyl (OH) radicals
Nitrate (NO₃) radicals
Ozone (O₃)
Trimethylsilyl chloride
Methyl iodide
Ethyl chloroformate
Benzoyl chloride
Carbon dioxide
Aldehydes
Ketones
Arylboronic acids
Diborane
Trialkylboranes
Alkyl disulfides
Thiophenol
Radical Reactions Involving this compound
This compound (CH₃NC) participates in several significant radical reactions, primarily involving addition to its carbon atom or catalyzed isomerization processes. These reactions are crucial for understanding its atmospheric fate and synthetic utility.
Reactions with Atomic and Small Radicals
This compound exhibits a notable reactivity profile with common atmospheric radicals, particularly the hydroxyl radical (OH•).
Reaction with Hydroxyl Radicals (OH•): Studies have demonstrated that this compound reacts rapidly with hydroxyl radicals in the gas phase. Experimental measurements in smog chamber experiments determined the rate coefficient for this reaction to be (7.9 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1013 hPa acs.orgnih.govacs.orgresearchgate.net. Theoretical quantum chemistry calculations support these findings, predicting a rate coefficient of approximately 4.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, indicating a near-independence of pressure under tropospheric conditions and a negative temperature dependence acs.orgnih.govacs.orgresearchgate.net. The primary reaction pathway involves electrophilic addition of the OH radical to the isocyanide carbon atom, leading to the formation of methyl isocyanate (CH₃NCO) as the sole observed product acs.orgnih.govacs.orgresearchgate.net. Reactions with other atmospheric radicals, such as NO₃ and O₃, are significantly slower and considered to be of minor importance for the atmospheric degradation of this compound acs.orgnih.govacs.orgresearchgate.net.
Reaction with Methyl Radicals (CH₃•): this compound undergoes catalyzed isomerization in the presence of methyl radicals. When initiated by the thermal decomposition of di-tert-butyl peroxide, methyl radicals catalyze the conversion of this compound to methyl cyanide (CH₃CN) researchgate.netcdnsciencepub.com. The Arrhenius parameters for this isomerization reaction (CH₃NC + CH₃• → CH₃CN + CH₃•) have been determined as an activation energy (E) of 7.8 ± 0.3 kcal/mole and a pre-exponential factor (A) of 10¹².²⁵ mole⁻¹ cc s⁻¹ researchgate.netcdnsciencepub.com. The proposed mechanism involves the addition of the incoming methyl radical to the divalent carbon atom of the isocyanide group, followed by the expulsion of the radical originally bonded to the nitrogen atom researchgate.netcdnsciencepub.com.
General Radical Addition and Imidoyl Radical Formation
In broader terms, isocyanides, including this compound, are known to participate in radical addition reactions. These reactions typically involve the addition of a radical species to the carbon atom of the isocyanide functional group (–NC). This addition generates a transient intermediate known as an imidoyl radical scripps.edubeilstein-journals.orgbeilstein-journals.org. The stability and subsequent reactions of these imidoyl radicals are central to many synthetic transformations involving isocyanides scripps.edubeilstein-journals.orgbeilstein-journals.org.
Radical Polymerization Involvement
While not a direct reaction of this compound itself, its derivatives, such as p-tosylthis compound (TosMIC), can be involved in radical polymerization processes, for example, in copolymerization with methyl acrylate (B77674) acs.org. This highlights the potential for isocyanide functionalities to be incorporated into polymer chains through radical-initiated mechanisms.
Summary of Key Radical Reactions
The following table summarizes the principal radical reactions involving this compound with available kinetic data:
| Reactants | Reaction Type | Rate Coefficient / Arrhenius Parameters | Primary Product(s) | Reference(s) |
| CH₃NC + OH• | Addition | k = (7.9 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at 298 K) acs.orgnih.govacs.orgresearchgate.net | CH₃NCO | acs.orgnih.govacs.orgresearchgate.net |
| CH₃NC + CH₃• | Isomerization (Radical-catalyzed) | E = 7.8 ± 0.3 kcal/mole, A = 10¹².²⁵ mole⁻¹ cc s⁻¹ researchgate.netcdnsciencepub.com | CH₃CN | researchgate.netcdnsciencepub.com |
| CH₃NC + R• (general) | Addition | Formation of imidoyl radical (R-N=C•-R') | Imidoyl radical | scripps.edubeilstein-journals.orgbeilstein-journals.org |
Coordination Chemistry of Methyl Isocyanide: Ligand Properties and Metal Complexes
Methyl Isocyanide as a Ligand: Bonding Modes and Electronic Properties
This compound functions primarily as a terminal ligand, coordinating to metal centers through its carbon atom. However, under certain conditions, particularly on metal surfaces, bridging modes have also been observed.
This compound is isoelectronic with carbon monoxide (CO) and shares a similar bonding paradigm involving σ-donation and π-back-donation. The carbon atom of the isocyanide group possesses a lone pair of electrons in an sp-hybridized orbital, which can donate electron density to vacant d-orbitals of a transition metal, forming a σ-bond. Simultaneously, electron density from filled metal d-orbitals can be back-donated into the low-lying π* antibonding orbitals of the isocyanide C≡N bond. uwm.eduwikipedia.orgfu-berlin.dewikipedia.orgarxiv.orgscribd.comresearchgate.net
Compared to carbon monoxide, most isocyanides, including this compound, are generally considered stronger σ-donors and weaker π-acceptors. wikipedia.orgfu-berlin.describd.comresearchgate.net This difference arises from the higher electron density on the isocyanide carbon due to the positive formal charge on nitrogen and the negative formal charge on carbon in one of its primary resonance structures (R–N⁺≡C⁻ ↔ R–N=C:). wikipedia.orgvedantu.com The exception is trifluoromethylisocyanide (B13736015) (CF₃NC), which exhibits coordination properties more similar to CO. wikipedia.orgscribd.com The enhanced σ-donating ability of isocyanides contributes to their greater basicity compared to CO, making their metal complexes more susceptible to protonation. wikipedia.orgwikipedia.org
The degree of π-back-bonding can be inferred from the linearity of the M–C–N linkage. In electron-rich metal complexes, significant π-back-donation can cause the M–C–N angle to deviate from 180°, indicating a stronger interaction. wikipedia.orgacs.org Furthermore, the electronic properties of isocyanides can be modulated by substituents, allowing for fine-tuning of their donor and acceptor capabilities. rsc.orgnsf.gov
The infrared (IR) stretching frequency of the C≡N bond (ν(CN)) is a critical spectroscopic signature for identifying the coordination mode and electronic environment of isocyanide ligands. Free this compound exhibits a strong ν(CN) absorption band typically around 2166–2175 cm⁻¹. uwm.eduwikipedia.orgpsu.edu
Upon coordination to a metal center, this frequency is significantly affected by the synergistic bonding:
σ-Donation: Increased electron density donation from the isocyanide carbon to the metal strengthens the C-N bond, leading to a shift of the ν(CN) frequency to higher wavenumbers. uwm.eduarxiv.org
π-Acceptance: Increased π-back-donation from the metal to the isocyanide's π* orbitals weakens the C≡N bond, resulting in a shift of the ν(CN) frequency to lower wavenumbers. uwm.eduarxiv.org
The observed shifts depend heavily on the metal, its oxidation state, and the presence of other ligands. For instance, chemisorption of this compound on metal surfaces can lead to substantial shifts:
On Ni(111), this compound chemisorbed as a bridged species showed a dramatic decrease in ν(CN) from 2166 cm⁻¹ (gas phase) to 1710 cm⁻¹. uwm.edu
On Pt(111), terminal this compound coordination resulted in ν(CN) values between 2240–2265 cm⁻¹, while bridging modes appeared at lower frequencies (1600–1770 cm⁻¹). psu.edu
In transition metal complexes, the ν(CN) frequencies vary widely. For example, in electron-rich complexes, significantly lower frequencies are observed, indicative of strong metal-to-ligand back-bonding.
Table 1: Representative ν(CN) Stretching Frequencies of this compound and Related Complexes
| Species/Complex | Metal/Surface | Coordination Mode | ν(CN) (cm⁻¹) | Reference |
| Free this compound (CH₃NC) | N/A | Free | 2166 | uwm.edu |
| Free this compound (CH₃NC) | N/A | Free | 2175 | psu.edu |
| This compound | Ni(111) | Bridged | 1710 | uwm.edu |
| This compound | Rh(111) | Terminal | 2170 | uwm.edu |
| This compound | Pt(111) | Terminal | 2240–2265 | psu.edu |
| This compound | Pt(111) | Doubly Bridging | 1600–1770 | psu.edu |
| Fe₂(CNMe)⁹ | Fe | Terminal | 2060, 1920, 1701, 1652 | wikipedia.org |
| trans-[Ni(CN-R)₂]²⁺ complexes (general R) | Ni(II) | Terminal | 2190–2200 | acs.org |
| Azanickelacyclopentene complexes (general R) | Ni(II) | Terminal | 2160–2170 | acs.org |
Synthesis and Characterization of Transition Metal-Methyl Isocyanide Complexes
The synthesis of this compound complexes often involves the direct reaction of metal precursors with this compound or through modification of existing metal complexes. Characterization relies on a suite of spectroscopic and analytical techniques.
Homoleptic Complexes: These complexes feature only one type of ligand coordinated to the central metal atom. While many isocyanide complexes are homoleptic, such as [Nb(CNBu-t)₆I₂]⁺, the synthesis of homoleptic this compound complexes is also well-established. wikipedia.orgscribd.com
Heteroleptic Complexes: These complexes contain at least two different types of ligands bound to the metal center. Heteroleptic transition metal isocyanide complexes are generally less common than their homoleptic counterparts, often due to synthetic challenges in controlling ligand substitution. rsc.org However, they are highly desirable for fine-tuning properties for specific applications, such as catalysis or medicinal chemistry. Examples include mixed carbonyl-isocyanide systems. rsc.orgnsf.gov
Synthesis typically involves substitution reactions of metal carbonyls or metal halides with this compound. For instance, reactions starting from metal carbonyl halides like [Mn(CO)₅Br] can lead to the formation of mixed-ligand complexes through stepwise ligand exchange. rsc.orgnsf.gov N-alkylation of metal cyanides is another route to isocyanide complexes. wikipedia.orgscribd.com
Characterization of these complexes is typically achieved through:
Infrared (IR) Spectroscopy: To identify the ν(CN) stretching frequencies and other functional groups. acs.orgpsu.edumdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and ³¹P NMR, to determine the structure, connectivity, and purity of the complexes. fu-berlin.depsu.edu
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis. mdpi.com
X-ray Crystallography: To provide definitive structural information, including bond lengths, angles, and coordination geometries. fu-berlin.deacs.orgpsu.edu
This compound complexes often exhibit structural and stoichiometric analogies to their metal carbonyl counterparts. wikipedia.orgscribd.com The ability to substitute CO ligands with this compound, or vice versa, allows for the creation of mixed-ligand complexes where the electronic and steric properties can be modulated. These mixed systems are crucial for developing catalysts with tailored reactivity and for exploring fundamental bonding principles. For example, rhenium(I) complexes containing both carbonyl and isocyanide ligands have been synthesized and studied, demonstrating the versatility of this approach. nsf.gov Theoretical studies have also highlighted how complexation with metal carbonyl fragments can stabilize isocyanides relative to their isomeric nitriles. researchgate.net
Reactivity and Catalytic Applications of this compound Metal Complexes
The unique electronic properties and reactivity of this compound ligands, both free and coordinated, lend themselves to a wide range of catalytic applications and chemical transformations.
Isocyanide metal complexes have found significant utility in various catalytic processes, including:
Organic Transformations: They are employed in a broad spectrum of reactions such as alkene and alkyne functionalization, C-H bond activation, nucleophilic additions, and the activation of alkyl and aryl halides. researchgate.netresearchgate.netsioc-journal.cn
Multicomponent Reactions: Isocyanides, including this compound, are key building blocks in reactions like the Ugi and Passerini reactions, which are powerful tools for synthesizing complex organic molecules. researchgate.netacs.org
Catalysis on Surfaces and Nanoparticles: The adsorption of isocyanides on metal surfaces is relevant to heterogeneous catalysis, and their use in stabilizing metal nanoparticles and functionalizing electrodes has been explored for applications in nanochemistry and molecular electronics. acs.org
Ligand Reactivity: While often acting as spectator ligands, isocyanides can also undergo reactions. For instance, this compound can decompose on metal surfaces, forming carbyne intermediates. uwm.eduaip.org Their enhanced basicity compared to CO means their complexes are more prone to protonation. wikipedia.orgwikipedia.org
Medical Applications: Certain isocyanide complexes, particularly those of technetium, are used in nuclear medicine for imaging, such as Technetium sestamibi. wikipedia.orgfu-berlin.describd.com
The ability to tune the electronic and steric properties of isocyanide ligands through substituent modification, and to incorporate them into mixed-ligand systems, continues to drive their application in the development of novel catalysts and functional materials.
Ligand Exchange Reactions and Dynamics
The dynamic behavior of this compound within metal complexes is a significant aspect of its coordination chemistry. Isocyanide complexes can undergo ligand exchange reactions, where this compound can be substituted by other ligands or exchange between terminal and bridging positions in polynuclear complexes researchgate.netrsc.org. For instance, studies on dimetal complexes like [Fe₂(CNR)₉] have revealed dynamic processes involving bridge-terminal isocyanide exchange, with activation energies for these processes reported in the range of 61-65 kJ mol⁻¹ rsc.org. The basicity of isocyanides, including this compound, makes their complexes susceptible to protonation, potentially leading to different coordination modes or decomposition pathways wikipedia.org.
The tendency for ligand exchange is also influenced by the electronic properties of the isocyanide and the metal center. Electron-rich isocyanides with pronounced σ-donor and diminished π-acceptor behavior tend to exhibit a higher propensity for ligand exchange reactions at electron-poor metal centers mdpi.com. Conversely, ligands with weaker π-acceptor properties may show slower exchange rates mdpi.com. The specific electronic and steric properties of isocyanides, including this compound, strongly influence their coordination capabilities and reactivity in exchange processes mdpi.com.
Catalytic Transformations Mediated by Isocyanide Complexes
This compound and its metal complexes play a crucial role in various catalytic transformations, leveraging the tunable reactivity imparted by the isocyanide ligand researchgate.netresearchgate.netnih.gov. The synergy between isocyanide insertion and C-H bond activation, for example, offers powerful tools for constructing complex molecular architectures researchgate.netresearchgate.net.
C-H Activation: Transition metal catalysts, often featuring isocyanide ligands, are instrumental in selective C-H bond activation. These processes allow for direct functionalization under mild conditions, demonstrating significant synthetic potential researchgate.netresearchgate.netmdpi.comrutgers.edu. For instance, rhodium and ruthenium catalysts, in conjunction with isocyanides, have been employed in C-H activation and annulation sequences for the synthesis of nitrogen-containing heterocycles mdpi.com. The ability of isocyanides to participate in these reactions stems from their electronic properties and their capacity to stabilize various metal oxidation states, facilitating catalytic cycles acs.org.
Polymerization: While specific examples of this compound directly mediating polymerization reactions are less detailed in the provided snippets, isocyanides in general are known to participate in various coupling and insertion reactions that can lead to polymeric structures or serve as monomers in specific contexts. The ability of isocyanides to undergo insertion into metal-alkyl bonds to form iminoacyls is a fundamental reaction pathway that can be relevant in polymerization mechanisms wikipedia.orgresearchgate.net.
Other Catalytic Transformations: Isocyanide metal complexes are versatile catalysts for a broad range of organic transformations, including alkene and alkyne reactions, activation of halides, nucleophilic additions, and electron transfer catalysis researchgate.net. Palladium-isocyanide complexes, for instance, have shown high efficiency in C-C coupling reactions researchgate.net. Furthermore, isocyanides are key components in multicomponent reactions like the Passerini and Ugi reactions, showcasing their utility in complex molecule synthesis researchgate.netresearchgate.netnih.gov.
Electrocatalytic and Photocatalytic Applications of this compound Complexes
The application of this compound complexes in electrocatalysis and photocatalysis is an emerging area, building on the redox-active nature of many transition metal complexes acs.orgrsc.orgrsc.orggoogle.comresearchgate.net. Isocyanides can influence the excited-state character and dynamics of metal complexes, making them suitable for light-driven processes acs.orgrsc.org.
Electrocatalysis: While specific examples focusing solely on this compound in electrocatalysis are not explicitly detailed in the provided search results, the broader class of isocyanide metal complexes is recognized for its potential in electrochemical applications. For instance, metal complexes are widely studied for CO₂ reduction, with isocyanides potentially playing a role in stabilizing active species or tuning redox potentials google.comresearchgate.net. The electronic properties of isocyanides can significantly impact the redox stability of metal complexes, shifting redox potentials and influencing catalytic activity acs.org.
Photocatalysis: Similarly, isocyanide ligands can be incorporated into photoactive metal complexes, influencing their photophysical properties and catalytic behavior acs.orgrsc.org. The ability of isocyanides to act as chromophoric ligands, where excited states are localized on the ligand, or to be converted into acyclic carbenes, can impart photophysical advantages rsc.org. While direct examples of this compound in photocatalysis are not prominent in the snippets, the general principle of isocyanides influencing excited-state properties suggests their potential utility in this field. Metal-organic frameworks (MOFs) hybridized with organometallic complexes, for example, are explored for photocatalytic degradation of volatile organic compounds (VOCs), indicating a broader trend of metal-ligand complexes in photocatalysis frontiersin.org.
Compound List
this compound (CH₃NC)
Carbon monoxide (CO)
tert-Butyl isocyanide (t-BuNC)
Phenyl isocyanide (PhNC)
Cyclohexyl isocyanide (C₆H₁₁NC)
Trifluoromethylisocyanide (CF₃NC)
Ethyl isocyanide (EtNC)
Isopropyl isocyanide (PrⁱNC)
2,6-Dimethylphenyl isocyanide (Xyl–NC)
Methyl cyanide (CH₃CN)
Trifluoroacetonitrile (CF₃CN)
Acetonitrile (B52724) (CH₃CN)
References wikipedia.org Transition metal isocyanide complexes - Wikipedia. researchgate.net Isocyanide Binding Modes on Metal Surfaces and in Metal Complexes - ResearchGate. scribd.com Transition Metal Isocyanide Complexes - Scribd. rsc.org Chemistry of low-valent metal isocyanide complexes. Part 3. The synthesis, structure, and dynamic behaviour of nonakis(ethyl and isopropyl isocyanide)di-iron and -RSC Publishing. researchgate.net Isocyanide metal complexes in catalysis - ResearchGate. mdpi.com The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors - MDPI. acs.org Ligand Exchange at Carbon: Synthetic Entry to Elusive Species and Versatile Reagents - JACS Au - ACS Publications. aip.org The adsorption and dissociation of this compound on Rh(111) - AIP Publishing. researchgate.net Isocyanide versus nitrile ligands and methyl versus trifluoromethyl substituents in metal carbonyl chemistry - ResearchGate. researchgate.net Metal-catalyzed C-H functionalization involving isocyanides - ResearchGate. diva-portal.org Advances in Sustainable Catalytic Transformations for Organic Synthesis - DiVA portal. rsc.org Recent advances in the mechanisms of the hydrogen evolution reaction by non-innocent sulfur-coordinating metal complexes. rsc.org Transition-metal and oxidant-free approach for the synthesis of diverse N-heterocycles by TMSCl activation of isocyanides - RSC Publishing. nih.gov Base Metal Catalyzed Isocyanide Insertions - PubMed. rsc.org The Diverse Functions of Isocyanides in Phosphorescent Metal Complexes - RSC Publishing Home. acs.org Molecular Design Principles for Photoactive Transition Metal Complexes: A Guide for “Photo-Motivated” Chemists - Journal of the American Chemical Society. mdpi.com Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI. mdpi.com Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives - MDPI. tandfonline.com Donor-Acceptor Properties of the Methyl Cyanide and this compound Ligands Towards the Fragment CpFe(dppe)+ - Marcel Dekker, Inc. google.com US20190083966A1 - Light driven metal pincer photocatalysts for carbon dioxide reduction to carbon monoxide - Google Patents. rutgers.edu Organometallic C-H Bond Activation: An Introduction - Department of Chemistry and Chemical Biology. researchgate.net Electrocatalytic and Photocatalytic Conversion of CO2 to Methanol (B129727) using Ruthenium Complexes with Internal Pyridyl Cocatalysts - ResearchGate. guidetopharmacology.org methyl isocyanate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. frontiersin.org Metal-Organic Frameworks With Variable Valence Metal-Photoactive Components: Emerging Platform for Volatile Organic Compounds Photocatalytic Degradation - Frontiers.## The
This compound (CH₃NC) is a significant ligand in coordination chemistry, characterized by its unique electronic and steric properties that enable a diverse array of chemical transformations. As an isocyanide, it shares structural similarities with carbon monoxide (CO) but possesses distinct donor-acceptor characteristics that influence its bonding with transition metals. This article explores the coordination chemistry of this compound, focusing on its ligand properties, dynamic behavior in metal complexes, and its crucial roles in catalytic processes, including C-H activation, polymerization, electrocatalysis, and photocatalysis.
Ligand Exchange Reactions and Dynamics
The dynamic behavior of this compound within metal complexes is a key aspect of its coordination chemistry. Isocyanide ligands, including this compound, can readily participate in ligand exchange reactions, where they are substituted by other ligands or migrate between terminal and bridging positions in polynuclear complexes researchgate.netrsc.org. Studies on dimetal complexes, such as those involving iron and ruthenium with alkyl isocyanides, have demonstrated dynamic processes like bridge-terminal isocyanide exchange, with activation energies typically in the range of 61-65 kJ mol⁻¹ rsc.org. The inherent basicity of isocyanides renders their metal complexes susceptible to protonation, which can lead to altered coordination modes or decomposition pathways wikipedia.org.
The propensity for ligand exchange is significantly influenced by the electronic nature of both the isocyanide and the metal center. Electron-rich isocyanides, which act more as σ-donors with less pronounced π-acceptor capabilities, tend to exhibit a higher tendency for ligand exchange at electron-poor metal centers mdpi.com. Conversely, ligands with weaker π-acceptor properties may experience slower exchange rates mdpi.com. The specific electronic and steric profiles of isocyanides, such as this compound, are critical determinants of their coordination abilities and their reactivity in ligand exchange processes mdpi.com.
Catalytic Transformations Mediated by Isocyanide Complexes
This compound and its associated metal complexes are instrumental in facilitating a variety of catalytic transformations, capitalizing on the tunable reactivity conferred by the isocyanide ligand researchgate.netresearchgate.netnih.gov. The synergistic interplay between isocyanide insertion and C-H bond activation, for instance, provides potent methodologies for the construction of intricate molecular architectures researchgate.netresearchgate.net.
C-H Activation: Transition metal catalysts, frequently incorporating isocyanide ligands, are pivotal in achieving selective C-H bond activation. These processes enable direct functionalization under mild conditions, showcasing substantial synthetic potential researchgate.netresearchgate.netmdpi.comrutgers.edu. For example, rhodium and ruthenium catalysts, in conjunction with isocyanides, have been effectively utilized in C-H activation and annulation sequences for the synthesis of nitrogen-containing heterocycles mdpi.com. The capacity of isocyanides to engage in these reactions is attributed to their electronic characteristics and their ability to stabilize various metal oxidation states, thereby facilitating catalytic cycles acs.org.
Polymerization: While specific instances of this compound directly mediating polymerization reactions are not extensively detailed in the provided search results, isocyanides generally are known to participate in various coupling and insertion reactions that can lead to polymeric structures or serve as monomers in particular contexts. The ability of isocyanides to undergo insertion into metal-alkyl bonds, forming iminoacyls, represents a fundamental reaction pathway that can be relevant in polymerization mechanisms wikipedia.orgresearchgate.net.
Other Catalytic Transformations: Isocyanide metal complexes serve as versatile catalysts across a broad spectrum of organic transformations, including reactions involving alkenes and alkynes, activation of halides, nucleophilic additions, and electron transfer catalysis researchgate.net. Palladium-isocyanide complexes, for example, have demonstrated high efficiency in C-C coupling reactions researchgate.net. Furthermore, isocyanides are integral components in multicomponent reactions such as the Passerini and Ugi reactions, underscoring their utility in complex molecule synthesis researchgate.netresearchgate.netnih.gov.
Electrocatalytic and Photocatalytic Applications of this compound Complexes
The application of this compound complexes in electrocatalysis and photocatalysis represents a growing field, building upon the redox-active nature of many transition metal complexes acs.orgrsc.orgrsc.orggoogle.comresearchgate.net. Isocyanides can modulate the excited-state characteristics and dynamics of metal complexes, rendering them suitable for light-driven processes acs.orgrsc.org.
Electrocatalysis: Although specific examples focusing exclusively on this compound in electrocatalysis are not explicitly detailed within the provided search results, the broader category of isocyanide metal complexes is recognized for its potential in electrochemical applications. For instance, metal complexes are extensively studied for CO₂ reduction, where isocyanides may contribute to stabilizing active species or tuning redox potentials google.comresearchgate.net. The electronic properties of isocyanides can significantly impact the redox stability of metal complexes, influencing redox potentials and catalytic activity acs.org.
Photocatalysis: Similarly, isocyanide ligands can be integrated into photoactive metal complexes, thereby influencing their photophysical properties and catalytic behavior acs.orgrsc.org. The capacity of isocyanides to function as chromophoric ligands, where excited states are localized on the ligand, or to be transformed into acyclic carbenes, can confer photophysical advantages rsc.org. While direct examples of this compound in photocatalysis are not prominent in the snippets, the general principle of isocyanides influencing excited-state properties suggests their potential utility in this domain. Metal-organic frameworks (MOFs) hybridized with organometallic complexes, for instance, are being explored for the photocatalytic degradation of volatile organic compounds (VOCs), indicating a broader trend of metal-ligand complexes in photocatalysis frontiersin.org.
Compound List
this compound (CH₃NC)
Carbon monoxide (CO)
tert-Butyl isocyanide (t-BuNC)
Phenyl isocyanide (PhNC)
Cyclohexyl isocyanide (C₆H₁₁NC)
Trifluoromethylisocyanide (CF₃NC)
Ethyl isocyanide (EtNC)
Isopropyl isocyanide (PrⁱNC)
2,6-Dimethylphenyl isocyanide (Xyl–NC)
Methyl cyanide (CH₃CN)
Trifluoroacetonitrile (CF₃CN)
Acetonitrile (CH₃CN)
References wikipedia.org Transition metal isocyanide complexes - Wikipedia. researchgate.net Isocyanide Binding Modes on Metal Surfaces and in Metal Complexes - ResearchGate. scribd.com Transition Metal Isocyanide Complexes - Scribd. rsc.org Chemistry of low-valent metal isocyanide complexes. Part 3. The synthesis, structure, and dynamic behaviour of nonakis(ethyl and isopropyl isocyanide)di-iron and -RSC Publishing. researchgate.net Isocyanide metal complexes in catalysis - ResearchGate. mdpi.com The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors - MDPI. acs.org Ligand Exchange at Carbon: Synthetic Entry to Elusive Species and Versatile Reagents - JACS Au - ACS Publications. aip.org The adsorption and dissociation of this compound on Rh(111) - AIP Publishing. researchgate.net Isocyanide versus nitrile ligands and methyl versus trifluoromethyl substituents in metal carbonyl chemistry - ResearchGate. researchgate.net Metal-catalyzed C-H functionalization involving isocyanides - ResearchGate. diva-portal.org Advances in Sustainable Catalytic Transformations for Organic Synthesis - DiVA portal. rsc.org Recent advances in the mechanisms of the hydrogen evolution reaction by non-innocent sulfur-coordinating metal complexes. rsc.org Transition-metal and oxidant-free approach for the synthesis of diverse N-heterocycles by TMSCl activation of isocyanides - RSC Publishing. nih.gov Base Metal Catalyzed Isocyanide Insertions - PubMed. rsc.org The Diverse Functions of Isocyanides in Phosphorescent Metal Complexes - RSC Publishing Home. acs.org Molecular Design Principles for Photoactive Transition Metal Complexes: A Guide for “Photo-Motivated” Chemists - Journal of the American Chemical Society. mdpi.com Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI. mdpi.com Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives - MDPI. tandfonline.com Donor-Acceptor Properties of the Methyl Cyanide and this compound Ligands Towards the Fragment CpFe(dppe)+ - Marcel Dekker, Inc. google.com US20190083966A1 - Light driven metal pincer photocatalysts for carbon dioxide reduction to carbon monoxide - Google Patents. rutgers.edu Organometallic C-H Bond Activation: An Introduction - Department of Chemistry and Chemical Biology. researchgate.net Electrocatalytic and Photocatalytic Conversion of CO2 to Methanol using Ruthenium Complexes with Internal Pyridyl Cocatalysts - ResearchGate. guidetopharmacology.org methyl isocyanate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. frontiersin.org Metal-Organic Frameworks With Variable Valence Metal-Photoactive Components: Emerging Platform for Volatile Organic Compounds Photocatalytic Degradation - Frontiers.
Methyl Isocyanide in Advanced Organic Synthesis Methodologies
Role as a C1 Synthon in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single pot to form a complex product, thereby increasing efficiency, atom economy, and generating molecular diversity rapidly. Isocyanides are central to many of these reactions, most notably the Ugi and Passerini reactions.
Isocyanide-based multicomponent reactions (IMCRs) are highly effective for generating diverse compound libraries, which is crucial for drug discovery and the exploration of structure-activity relationships nih.govmdpi.comajrconline.orgfrontiersin.orgnih.gov. While MCRs offer significant advantages in terms of speed and diversity, achieving high levels of stereoselectivity and enantioselectivity, particularly when using simple isocyanides like methyl isocyanide, remains a challenging area of research nih.gov. The development of chiral catalysts or the use of chiral starting materials is often necessary to induce enantioselectivity in these reactions.
IMCRs are instrumental in the synthesis of complex scaffolds relevant to natural product synthesis and medicinal chemistry. The Ugi four-component reaction (Ugi-4CR), for instance, involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form peptide-like products wikipedia.org. This compound can serve as the isocyanide component in these reactions. A notable application involves the synthesis of spirocyclic oxindole (B195798) γ-lactams through a post-Ugi sequence. This methodology, utilizing this compound in a one-pot, three-step process, allows for the generation of new chiral racemic quaternary carbon centers and has been applied to the synthesis of precursors for biologically relevant compounds, including potential modulators of biological targets beilstein-journals.org.
Table 1: Isocyanide-Based Multi-Component Reactions (MCRs) in Synthesis
| Reaction Type | Key Isocyanide Component | Typical Reactants | Product Class | Key Features/Applications | References |
| Ugi Reaction | This compound | Aldehyde/Ketone, Amine, Carboxylic Acid | Bis-amides, Peptide-like structures, Spirocyclic compounds | Rapid scaffold generation, Drug discovery, Natural product synthesis | nih.govmdpi.comajrconline.orgfrontiersin.orgnih.govwikipedia.orgbeilstein-journals.orgacs.org |
| Passerini Reaction | Isocyanide | Aldehyde/Ketone, Carboxylic Acid | α-acyloxyamides | Precursor to Ugi products, generates amide functionality | frontiersin.orgnih.govwikipedia.orgwikipedia.org |
| Spirocyclic Oxindole Synthesis (Post-Ugi-4CR/transamidation/cyclization) | This compound | Aldehyde, Amine, Carboxylic Acid (Ugi-4CR) followed by post-modification | Spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-diones, Spiro[indoline-3,2'-pyrrolidine]-2,5'-diones | Synthesis of biologically relevant scaffolds, potential for 5-HT6 receptor antagonist precursor, generates chiral centers | beilstein-journals.org |
This compound as a Precursor for Heterocyclic Compound Synthesis
Isocyanides are exceptionally useful in the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound and its derivatives, particularly tosylthis compound (TosMIC), are key reagents in these transformations.
Pyrroles: The Van Leusen pyrrole (B145914) synthesis, employing tosylthis compound (TosMIC) and electron-deficient compounds, is a well-established method for constructing pyrrole rings chemicalbook.comorganic-chemistry.orgmdpi.com. This reaction typically involves a base-promoted [3+2] cycloaddition. Alternative routes include the reaction of TosMIC with vinyl azides cdnsciencepub.com or Michael acceptors researchgate.netacs.org, offering access to variously substituted pyrroles. For example, a synthesis of polysubstituted pyrroles from vinyl azides and TosMIC has been reported with yields up to 45% cdnsciencepub.com.
Imidazoles: Imidazoles can be efficiently synthesized using isocyanides. The Van Leusen imidazole (B134444) synthesis utilizes TosMIC in reactions with imines or ketimines, often under basic conditions or with catalytic assistance organic-chemistry.orgresearchgate.netorganic-chemistry.org. For instance, a reaction involving ketimines, TosMIC, and catalytic bismuth triflate has been used to prepare 1,5-disubstituted-4-methyl imidazoles researchgate.net. Another effective method employs anisylsulfanylthis compound (Asmic) in condensation reactions with nitriles or formimidates, providing imidazoles in one pot with high yields, such as 93% for a specific aryl-substituted imidazole researchgate.netnih.govbeilstein-journals.org.
Oxazoles: TosMIC is also a versatile reagent for oxazole (B20620) synthesis. The Van Leusen oxazole synthesis involves the reaction of TosMIC with aldehydes organic-chemistry.org. Furthermore, oxazoles can be prepared from carboxylic acids by activation and subsequent reaction with isocyanoacetates or TosMIC, offering a route to 4,5-disubstituted oxazoles nih.gov. Palladium-catalyzed reactions involving isocyanides have also been developed for oxazole formation nih.govfrontiersin.org.
Table 2: Synthesis of Heterocycles Using Isocyanides
| Heterocycle | Key Isocyanide Reagent | Key Co-reactants/Conditions | Reaction Type/Method | Key Features/Yields | References |
| Pyrroles | Tosylthis compound (TosMIC) | Aldehydes, Vinyl azides, Michael acceptors, Base | Van Leusen Pyrrole Synthesis, [3+2] cycloaddition | Synthesis of polysubstituted pyrroles. cdnsciencepub.com reports 45% yield for a specific pyrrole. mdpi.com highlights ease of reaction and broad substrate scope. | chemicalbook.comorganic-chemistry.orgmdpi.comcdnsciencepub.comresearchgate.netacs.orgresearchgate.net |
| Imidazoles | Tosylthis compound (TosMIC) | Imines (from aldehydes/amines), Ketimines, Base, Catalysts | Van Leusen Imidazole Synthesis, Catalyzed reactions | Synthesis of 1,5-disubstituted, 1,4,5-trisubstituted imidazoles. researchgate.net reports synthesis of 1,5-disubstituted-4-methyl imidazoles using Bi(OTf)3. | organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.govbeilstein-journals.orgscimplify.comresearchgate.netrsc.org |
| Imidazoles | Anisylsulfanylthis compound (Asmic) | Nitriles, Formimidates, Base (LiHMDS) | Condensation/Cyclization | One-pot synthesis of imidazoles. nih.govbeilstein-journals.org show high yields (e.g., 93% for 7f). | researchgate.netnih.govbeilstein-journals.org |
| Oxazoles | Tosylthis compound (TosMIC) | Aldehydes, Carboxylic acids, Isocyanoacetates | Van Leusen Oxazole Synthesis, Reaction with carboxylic acids, Pd-catalyzed reactions | Synthesis of 4,5-disubstituted oxazoles. nih.gov reports synthesis of 4,5-disubstituted oxazoles from carboxylic acids. | organic-chemistry.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net |
The formation of heterocycles from isocyanides often involves complex mechanistic pathways. For example, the [2+1] cycloaddition of isocyanides to alkynes is understood as a stepwise process where the initial addition of the isocyanide to an alkyne carbon atom is the rate-determining step acs.org. Studies have also revealed radical mechanisms in certain isocyanide-alkyne cycloadditions acs.org. The Van Leusen imidazole synthesis, for instance, proceeds via the cycloaddition of TosMIC to an imine, followed by cyclization and proton rearrangement organic-chemistry.org. The Ugi reaction mechanism involves the formation of an imine, followed by nucleophilic addition of the isocyanide and a Mumm rearrangement wikipedia.org.
Cross-Coupling Reactions Involving this compound Derivatives
Isocyanides have emerged as valuable partners in palladium-catalyzed cross-coupling reactions, acting as versatile C1 building blocks and CO surrogates. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to diverse functionalized molecules.
Carbonylative Sonogashira Coupling: Palladium-catalyzed carbonylative Sonogashira coupling reactions can utilize isocyanides, such as tert-butyl isocyanide, as a source of the carbonyl group. This methodology allows for the synthesis of alkynyl imines, which can be subsequently hydrolyzed to alkynones, important intermediates in natural products and biologically active molecules. The reaction proceeds under mild conditions with broad substrate tolerance, achieving yields up to 96% organic-chemistry.orgresearchgate.net.
Cross-Coupling with Azides: Palladium-catalyzed cross-coupling of azides with isocyanides provides an efficient synthetic route to unsymmetric carbodiimides. This method demonstrates broad substrate scope, accommodating various aryl, benzyl, and alkyl azides researchgate.netresearchgate.netrsc.org. Further development has enabled one-pot synthesis of unsymmetric trisubstituted guanidines through a tandem amine insertion cascade researchgate.netresearchgate.net.
Intramolecular Imidoylative Heck Reaction: Palladium catalysis facilitates intramolecular imidoylative Heck reactions of alkene-containing isocyanides, providing efficient access to cyclic ketoimines, such as azepines. This process involves sequential insertion of the isocyanide and alkene into palladium intermediates, leading to the formation of five- to seven-membered rings with good to excellent yields, for example, up to 70% acs.orgnih.govresearchgate.netcas.cn.
Oxidative Coupling: Palladium-catalyzed oxidative coupling of 2-vinylanilines with isocyanides offers a direct and efficient pathway to 2-aminoquinolines, showcasing good to excellent yields and operational simplicity rsc.org.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions Involving Isocyanides
| Reaction Type | Isocyanide Component | Co-reactants | Product Class | Key Features/Yields | References |
| Carbonylative Sonogashira Coupling | tert-Butyl Isocyanide | Aryl Bromides, Alkynes | Alkynyl imines (hydrolyzed to alkynones) | Mild conditions, wide substrate tolerance, yields up to 96% organic-chemistry.org. | organic-chemistry.orgresearchgate.net |
| Cross-Coupling with Azides | Isocyanides | Azides (aryl, benzyl, alkyl) | Unsymmetric Carbodiimides, Trisubstituted Guanidines | Efficient route, broad scope, one-pot synthesis of guanidines researchgate.netrsc.org. | researchgate.netresearchgate.netrsc.org |
| Intramolecular Imidoylative Heck Reaction | Alkene-containing Isocyanides | Aryl/Alkyl Halides | Cyclic Ketoimines (e.g., azepines) | Access to 5- to 7-membered rings. acs.org reports yields up to 70%. | acs.orgnih.govresearchgate.netcas.cn |
| Oxidative Coupling | Isocyanides | 2-Vinylanilines | 2-Aminoquinolines | Direct, facile, efficient approach. Good to excellent yields rsc.org. | rsc.org |
Compound List:
this compound (Isocyanomethane)
Methyl Cyanide (Acetonitrile)
Tosylthis compound (TosMIC)
Anisylsulfanylthis compound (Asmic)
tert-Butyl Isocyanide
Cyclohexyl Isocyanide
Isocyanoacetates
Vinyl Azides
Aryl Bromides
Alkynes
Azides
Amine
Aldehyde
Ketone
Carboxylic Acid
Nitriles
Formimidates
Ketimines
Imines
2-Vinylanilines
Aryl Halides
Alkyl Halides
5-HT6 receptor antagonist
Emerging Research Areas and Future Perspectives in Methyl Isocyanide Chemistry
Advanced Materials Science Applications (e.g., MOFs with isocyanide linkers, conductive polymers)
The distinct electronic and coordination properties of the isocyanide group make methyl isocyanide and its derivatives attractive building blocks for advanced materials.
Metal-Organic Frameworks (MOFs) with Isocyanide Linkers Metal-Organic Frameworks (MOFs) are a class of porous crystalline polymers constructed from metal ions or clusters linked by organic molecules. wikipedia.org While most MOFs utilize linkers with nitrogen or oxygen donor atoms, the use of polyfunctional carbon-based linkers, such as those containing isocyanides, is an emerging area. berkeley.eduacs.org The organometallic M-C bond formed with isocyanides can be used to connect these extended structures. berkeley.eduacs.org This approach opens up new possibilities for creating MOFs with tailored electronic, catalytic, and sorption properties. The functionalization of MOFs can tune their performance, selectivity, and stability, making them versatile for applications in gas storage, separation, and catalysis.
Table 1: Features of Isocyanide-Based Materials
| Feature | Description | Potential Application |
|---|---|---|
| Tunable Electronic Properties | The π-accepting nature of the isocyanide ligand can be modified, influencing the electronic structure of the material. | Molecular electronics, sensors |
| Strong Metal-Carbon Bond | Forms robust and stable connections within the material's framework. | Catalysis, stable porous materials |
| Linear Coordination Geometry | Promotes the formation of ordered, well-defined structures and channels. | Gas storage and separation |
| Versatile Reactivity | The isocyanide group can participate in post-synthetic modification, allowing for the introduction of new functionalities. | Functional materials, drug delivery |
Conductive Polymers Conductive polymers are organic polymers that possess electrical conductivity. beilstein-journals.org While research into incorporating isocyanides directly into the backbone of conductive polymers is still developing, their unique electronic characteristics make them promising candidates. The ability of the isocyanide group to interact with metal centers and its inherent polarity could be exploited to modulate the conductive properties of polymer chains. Post-synthetic modification of pre-formed conductive polymers is a common strategy to introduce new functionalities. mdpi.com For example, reactions on the N-H groups of polyaniline have been demonstrated, suggesting a potential route for attaching isocyanide-containing moieties to existing polymer backbones. mdpi.com
Gas-Phase Astrochemistry of Isocyanides: Formation and Destruction Pathways in Interstellar Medium Models
This compound (CH₃NC) and its more stable isomer, methyl cyanide (acetonitrile, CH₃CN), are of significant interest in astrochemistry as they have been detected in various regions of the interstellar medium (ISM), including star-forming regions and comets. aanda.org Understanding their formation and destruction is key to unraveling the chemical complexity of these environments.
Formation Pathways Chemical models suggest that both gas-phase and grain-surface reactions contribute to the formation of this compound.
Gas-Phase Formation: A primary gas-phase pathway involves the protonated species, CH₃CNH⁺. This ion can recombine with electrons, leading to the formation of both CH₃CN and CH₃NC. aanda.org The isomerization of CH₃CNH⁺ to CH₃NCH⁺ is a crucial step that can influence the relative abundances of the two isomers. aanda.org
Grain-Surface Formation: In the colder, denser regions of the ISM, molecules can freeze onto dust grains, forming icy mantles. It is proposed that CH₃NCO (methyl isocyanate) can be formed efficiently on these grain surfaces. cnr.it Subsequent reactions on the grain surface or photolysis within the ice could potentially lead to the formation of CH₃NC. astrobiology.comresearchgate.net For example, UV photolysis of icy grain mantles can generate highly reactive oxygen atoms, which can react with methyl cyanide (CH₃CN) to produce methyl isocyanate (CH₃NCO). astrobiology.comresearchgate.net
Destruction Pathways The destruction of this compound in the ISM is critical for accurately modeling its observed abundance.
Reaction with Ions: Collisions with energetic ions like He⁺ are expected to be a dominant destruction mechanism for related molecules like CH₃CN and are likely significant for CH₃NC as well. aanda.org
Reaction with Radicals: In the gas phase, this compound reacts rapidly with hydroxyl (OH) radicals. acs.orgnih.gov Experimental and theoretical studies show this reaction proceeds primarily via electrophilic addition to the isocyanide carbon atom, with methyl isocyanate (CH₃NCO) being the sole observed product. acs.orgnih.govunit.noacs.org Reactions with other atmospheric species like O₃ and NO₃ radicals are predicted to be very slow and of little importance. acs.orgnih.govacs.org
Photodissociation: Studies have shown that this compound does not absorb light at wavelengths longer than 260 nm, meaning that tropospheric photolysis is not a significant destruction pathway. acs.orgnih.gov
The observed CH₃CN/CH₃NC abundance ratio is a key diagnostic tool for the physical and chemical conditions of an astronomical source. Models indicate this ratio is sensitive to factors like gas density and the efficiency of specific formation and destruction reactions. aanda.org
Table 2: Key Reactions in the Astrochemistry of this compound
| Reaction Type | Example Reaction | Significance |
|---|---|---|
| Formation | CH₃CNH⁺ + e⁻ → CH₃NC + H | A key gas-phase route to this compound. aanda.org |
| Destruction | CH₃NC + OH → CH₃NCO + H | Rapid gas-phase destruction pathway. acs.orgnih.gov |
| Isomerization | CH₃NC → CH₃CN | Unimolecular isomerization to the more stable acetonitrile (B52724). nih.gov |
| Grain Surface | O(¹D) + CH₃CN → CH₃NCO | Formation of a related precursor on icy grains. astrobiology.comresearchgate.net |
High-Throughput Experimentation and Automation in Isocyanide Research
High-Throughput Experimentation (HTE) has become a powerful tool for accelerating chemical discovery and optimization by running many reactions in parallel on a small scale. youtube.comnih.govresearchgate.net This approach is particularly well-suited for isocyanide chemistry, especially for multicomponent reactions (MCRs) where the structure of the product can be easily diversified by varying the starting materials. acs.org
The benefits of HTE and automation in isocyanide research include:
Accelerated Discovery: HTE allows for the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures) and substrates in parallel. nih.gov This accelerates the discovery of new reactions and the optimization of existing ones. acs.org
Efficient Library Synthesis: Isocyanide-based MCRs are ideal for automated synthesis, enabling the rapid generation of large libraries of diverse compounds for applications in drug discovery and materials science. youtube.comacs.org
Improved Safety and Efficiency: Many simple isocyanides are volatile and have unpleasant odors. wikipedia.org Automated and continuous-flow systems can minimize researcher exposure and handle these reagents more safely. rsc.org Flow chemistry approaches avoid the need to isolate, purify, and store potentially unstable isocyanide intermediates. rsc.orgresearchgate.net
Scalability: Methods developed using HTE can often be scaled up for larger-scale synthesis. digitellinc.com
Data-Rich Experimentation: HTE generates large, high-quality datasets that are suitable for training machine learning algorithms, which can further boost the exploration of chemical space and predict reaction outcomes. youtube.comnih.gov
Recent advances have focused on integrating HTE with continuous flow technology. rsc.orgresearchgate.net This allows for the in situ generation of isocyanides from stable precursors (like formamides) and their immediate use in subsequent reactions, such as the Ugi or Passerini reactions. rsc.org This "make-and-use" strategy is safer, more efficient, and amenable to full automation, from synthesis to purification. rsc.orgresearchgate.net
Table 3: Advantages of HTE and Automation in Isocyanide Chemistry
| Advantage | Description | Impact |
|---|---|---|
| Speed | Parallel processing of many reactions simultaneously. acs.org | Faster discovery and optimization cycles. |
| Miniaturization | Reactions are performed on a microscale, conserving precious materials. nih.gov | Reduced cost and waste. |
| Safety | Enclosed, automated systems minimize exposure to hazardous isocyanides. rsc.org | Improved laboratory safety. |
| Diversity | Facilitates the rapid synthesis of large compound libraries via MCRs. acs.org | Enhanced exploration of chemical space for drug and materials discovery. |
| Data Generation | Produces large, structured datasets for computational analysis and machine learning. youtube.com | Deeper reaction understanding and predictive modeling. |
Theoretical Prediction of Novel this compound Reactivity
Theoretical and computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Quantum chemistry calculations can elucidate reaction mechanisms, determine kinetic parameters, and guide experimental work.
Isomerization to Acetonitrile The unimolecular isomerization of this compound (CH₃NC) to its more stable isomer, acetonitrile (CH₃CN), is a classic prototype reaction in chemical kinetics. nih.govosti.gov High-level theoretical studies have accurately reproduced experimental results for this reaction over a wide range of temperatures and pressures. nih.gov These calculations confirm the activation energy and reaction enthalpy, providing a detailed picture of the transition state and reaction dynamics. nih.govosti.gov
Atmospheric and Gas-Phase Reactions Computational studies have been crucial in understanding the atmospheric fate of this compound. acs.orgnih.govunit.no
Reaction with OH Radicals: Quantum chemistry calculations support experimental findings that the reaction with OH radicals is rapid and proceeds primarily through an electrophilic addition to the isocyanide carbon. acs.orgnih.govacs.org These models predict a rate coefficient that is nearly independent of pressure under tropospheric conditions and has a negative temperature dependence. acs.orgacs.org
Reactions with O₃ and NO₃: Theoretical calculations have shown that reactions with ozone (O₃) and the nitrate radical (NO₃) are extremely slow under atmospheric conditions, confirming they are not significant loss processes for this compound. acs.orgnih.gov
These theoretical investigations provide fundamental data that can be incorporated into larger atmospheric and astrochemical models to predict the concentration and lifetime of this compound in different environments. By exploring potential energy surfaces for reactions with various partners, computational chemistry can predict novel, yet-to-be-discovered reaction pathways for this compound, opening new avenues for synthetic chemistry and materials science.
Table 4: Key Theoretical Predictions for this compound Reactivity
| Reaction/Process | Theoretical Method | Key Finding | Reference |
|---|---|---|---|
| Isomerization to CH₃CN | Coupled-cluster calculations, Master equation approaches | Activation energy and thermal rate constants agree well with experimental data. | nih.gov |
| Reaction with OH | CCSD(T*)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ | Reaction proceeds via electrophilic addition with a submerged barrier. | acs.orgnih.gov |
| Reaction with OH | Master equation model | Rate coefficient is nearly independent of pressure at tropospheric conditions. | acs.orgacs.org |
Q & A
Basic: What experimental methods are recommended for characterizing the molecular structure of methyl isocyanide?
Answer: this compound's linear configuration and bond properties are best characterized using spectroscopic techniques. Infrared (IR) and Raman spectroscopy are critical for identifying symmetric-top configurations and N≡C bond characteristics . For precise bond-length measurements (e.g., N–C = 1.18 ± 0.02 Å), electron diffraction studies and microwave spectroscopy are employed to resolve rotational transitions and vibrational amplitudes . X-ray crystallography is less common due to the compound’s volatility but may complement gas-phase studies.
Basic: How can researchers synthesize this compound while ensuring purity and stability?
Answer: A standard synthesis involves dehydration of N-methylformamide or reaction of methyl iodide with silver cyanide . Purity is ensured via vacuum distillation at controlled temperatures (≤59°C) to avoid explosive isomerization to acetonitrile . Storage requires inert atmospheres and avoidance of heat or mechanical shock. Characterization via NMR and GC-MS is recommended to confirm absence of cyanide byproducts .
Advanced: How do discrepancies between experimental and computational data on this compound’s isomerization energy arise, and how can they be resolved?
Answer: Discrepancies in activation energy (e.g., experimental: ~338.4 kcal/mol vs. DFT-calculated 32.9 kcal/mol) often stem from approximations in density functionals or neglect of solvent effects . Hybrid methods like CCSD(T) with basis-set extrapolation improve accuracy. Researchers should validate computational setups against experimental harmonic force fields and thermodynamic properties . Incorporating solvent models (e.g., COSMO) and anharmonic corrections reduces gaps .
Advanced: What methodologies are effective for analyzing this compound’s hydrogen-bonding interactions in solvent systems?
Answer: Intermolecular N≡C···H–O hydrogen bonds with methanol are studied via temperature-dependent IR spectroscopy and ab initio molecular orbital (MO) methods . Solvent effects are quantified using polarizable continuum models (PCM) in DFT calculations. NMR titration experiments can measure association constants, while X-ray absorption spectroscopy (XAS) probes local electronic structure changes .
Advanced: How should researchers design experiments to study the explosive isomerization of this compound under controlled conditions?
Answer: Laser-induced isomerization studies require pressure-controlled reactors (<1 bar) and inert quenching agents (e.g., di-tert-butyl peroxide) to suppress radical chain reactions . Time-resolved mass spectrometry monitors product yields (CH₄, HCN), while shock-tube experiments coupled with high-speed IR thermography capture transient intermediates . Safety protocols mandate remote operation and blast shields.
Advanced: What strategies reconcile contradictions in this compound’s vibrational spectra across different studies?
Answer: Contradictions arise from isotopic effects, anharmonicity, or matrix isolation artifacts. Researchers should cross-validate assignments using isotopic labeling (e.g., CD₃NC) and compare with ab initio vibrational self-consistent field (VSCF) calculations . Collaborative studies combining gas-phase IR (e.g., ν₄ fundamental at 365 cm⁻¹) and rotational spectroscopy (microwave) enhance accuracy .
Basic: What are the best practices for reporting this compound’s physicochemical properties in academic studies?
Answer: Follow IUPAC guidelines for reporting melting point (−45°C), boiling point (59–60°C), and density (0.69 g/mL) . Include solvent purity, measurement techniques (e.g., differential scanning calorimetry for ΔfH), and uncertainty ranges. Avoid ambiguous descriptors like "soluble"; instead, quantify solubility in mol/L for key solvents .
Advanced: How can computational models predict this compound’s reactivity in catalytic systems?
Answer: Reactivity in coordination chemistry is modeled using frontier molecular orbital (FMO) theory, focusing on HOMO-LUMO gaps and ligand-to-metal charge transfer. DFT studies (e.g., B3LYP/6-311++G**) with implicit solvation predict binding affinities to transition metals (e.g., Pt/SiO₂ systems) . Validation against X-ray absorption fine structure (EXAFS) data ensures accuracy .
Basic: What safety considerations are critical when handling this compound in laboratory settings?
Answer: Due to explosive decomposition risks, use Schlenk lines for transfers, avoid glassware with scratches, and store in Teflon-sealed containers under argon . Conduct small-scale reactions (<1 mL) and implement emergency quenching protocols (e.g., rapid cooling to −78°C) . Safety training on hydrogen cyanide detection is mandatory.
Advanced: How do isotopic substitution studies enhance the understanding of this compound’s vibrational dynamics?
Answer: Isotopic labeling (e.g., ¹³C or ¹⁵N) isolates mode-specific contributions in IR/Raman spectra. For example, deuteration (CD₃NC) shifts the ν₈ band from 103 cm⁻¹ (CH₃NC) to 95 cm⁻¹, clarifying coupling between C–N stretching and CH₃ rocking modes . Coupled-cluster (CCSD) calculations with anharmonic corrections refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
